![molecular formula C19H23N3O4 B2467359 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1796886-04-8](/img/structure/B2467359.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several interesting functional groups including a benzoxazole, pyrrolidine, and a spirocyclic system. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. They are known for their diverse biological activities . Pyrrolidines are five-membered cyclic amines, which are also present in many biologically active compounds . The spirocyclic system in the compound is a type of cyclic system where two rings share a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazole and pyrrolidine rings in separate steps, followed by the construction of the spirocyclic system. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and pyrrolidine rings would contribute to the rigidity of the molecule, while the spirocyclic system could introduce some conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole and pyrrolidine rings. For instance, the nitrogen in the pyrrolidine ring could act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and pyrrolidine rings could increase the compound’s stability and rigidity .Wissenschaftliche Forschungsanwendungen
Antitubercular Potential
- Structural Elucidation for Antitubercular Activity : A study focused on the structural aspects of (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a compound structurally similar to the one , revealing promising antitubercular properties. Structural analysis using X-ray and NMR revealed diastereomeric conformers, which are important for understanding the drug's mechanism of action (Richter et al., 2022).
Antiviral Applications
- Synthesis and Antiviral Evaluation : A study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, structurally related compounds, demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of related structures in antiviral drug development (Apaydın et al., 2020).
Structural and Physicochemical Analysis
- In Silico and Microbial Investigation : A study synthesized a library of compounds including 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone and investigated their in silico ADME prediction properties, antibacterial, and antifungal activities. This research provides insights into the structural and physicochemical properties of compounds similar to the one (Pandya et al., 2019).
Pharmacological Potential
- Synthesis for Pharmacological Evaluation : Another related study focused on the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with different substitutions, aiming to evaluate their potential as dopamine agonists. Although no central nervous system activity was observed, one compound showed significant dopamine agonist activity in a specific assay (Brubaker & Colley, 1986).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-17(21-10-7-19(8-11-21)24-12-13-25-19)15-5-3-9-22(15)18-20-14-4-1-2-6-16(14)26-18/h1-2,4,6,15H,3,5,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYOQRSNWUCFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.